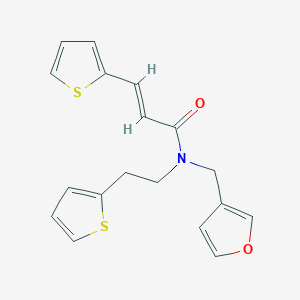
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide, also known as FTAA, is a fluorescent probe that is commonly used in scientific research. It was first synthesized in 2010 and has since been widely used in various fields of study, including biochemistry, biophysics, and medicine.
Mechanism of Action
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and hydrogen bonding interactions. The probe is believed to insert itself into the beta-sheet structure of the fibril, resulting in a significant increase in fluorescence intensity.
Biochemical and Physiological Effects:
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive probe that can be used in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is its high selectivity and sensitivity towards amyloid fibrils. It can detect fibrils at low concentrations and is not affected by other proteins or molecules in the sample. Another advantage is its ease of use and compatibility with various imaging techniques.
One limitation of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. It is also sensitive to environmental factors such as pH and temperature, which can affect its binding affinity and fluorescence intensity.
Future Directions
There are several future directions for the use of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide in scientific research. One area of interest is the development of new imaging techniques that can better visualize amyloid fibrils in vivo. Another direction is the use of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide in drug discovery, where it can be used to screen for compounds that can inhibit the formation of amyloid fibrils. Finally, there is potential for the use of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide in clinical applications, such as the early detection and diagnosis of neurodegenerative diseases.
Synthesis Methods
The synthesis of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide involves several steps, including the reaction of furan-3-ylmethylamine with thiophene-2-carboxaldehyde to form a Schiff base, followed by the addition of 2-(thiophen-2-yl)ethylamine to form the final product. The synthesis of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is relatively simple and can be carried out in a laboratory setting with standard equipment.
Scientific Research Applications
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is commonly used as a fluorescent probe to detect amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to selectively bind to amyloid fibrils and emit strong fluorescence signals, making it a useful tool for studying the formation and aggregation of amyloid fibrils.
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(6-5-16-3-1-11-22-16)19(13-15-8-10-21-14-15)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGZCAHOXBKDIF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)

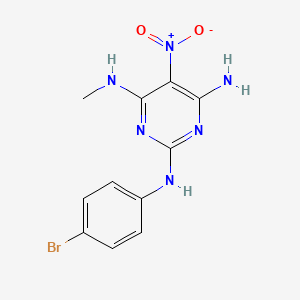
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)
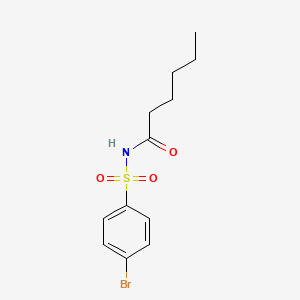
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
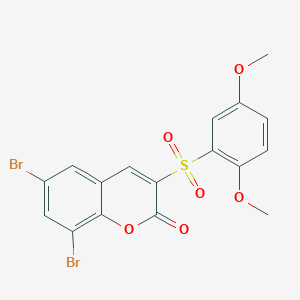
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)
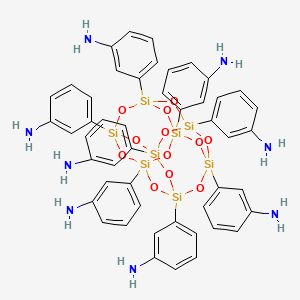
![5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2898564.png)
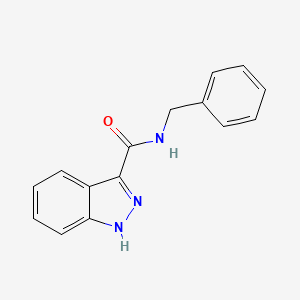
amino}thiophene-2-carboxamide](/img/structure/B2898567.png)